3-Buten-2-one, 3-nitro-4-phenyl-, (E)-
Description
Significance in Synthetic Strategies
The nitroalkene moiety is a powerful tool for carbon-carbon bond formation and functional group interconversion. rsc.orgresearchgate.net The strong electron-withdrawing nature of the nitro group makes the β-carbon of the enone system highly electrophilic, rendering it an excellent Michael acceptor for a wide range of nucleophiles. wikipedia.orgwikipedia.org This reactivity is fundamental to the construction of complex carbon skeletons. Organocatalytic methods have been developed for the asymmetric Michael addition of nucleophiles to nitroalkenes, allowing for the creation of chiral molecules with high enantioselectivity. nih.govacs.org
Furthermore, the nitro group itself is a synthetic chameleon, capable of being transformed into a plethora of other functional groups. researchgate.net It can be reduced to primary amines, which are key components of many biologically active molecules, or converted into carbonyls or other functionalities through reactions like the Nef reaction. This versatility makes nitro-substituted compounds valuable precursors for the synthesis of diverse molecular targets, including amino acids, alkaloids, and various heterocyclic compounds. rsc.orgrsc.org The combination of the nitro group with the enone scaffold provides a platform for cascade or domino reactions, where multiple transformations occur in a single synthetic operation, leading to a rapid increase in molecular complexity. researchgate.net
Stereochemical Aspects of (E)-Configured Enones
The stereochemistry of the carbon-carbon double bond in α,β-unsaturated ketones, or enones, is a critical factor that dictates the three-dimensional structure of the molecule and influences the stereochemical outcome of its reactions. The designation (E), from the German entgegen for "opposite," signifies that the higher-priority substituents on each of the double-bonded carbons are on opposite sides of the double bond. In the case of (E)-3-Buten-2-one, 3-nitro-4-phenyl-, the phenyl group and the acetyl group have higher priority on their respective carbons and are positioned on opposite sides.
This defined (E)-geometry is crucial in stereoselective synthesis. The spatial arrangement of the substituents around the double bond controls the trajectory of approaching reagents, which can lead to the formation of specific stereoisomers in subsequent reactions. For instance, in conjugate additions, the nucleophile will approach the β-carbon from a specific face of the molecule, influenced by the steric and electronic properties of the substituents in their fixed (E)-orientation. Numerous synthetic methods have been developed to achieve high stereoselectivity in the synthesis of (E)-α,β-unsaturated ketones and esters. nih.govnih.govacs.org The ability to construct the (E)-configured double bond with high fidelity is therefore a key objective in many synthetic campaigns. researchgate.net
Scope and Research Objectives for Advanced Investigation
While the specific compound (E)-3-Buten-2-one, 3-nitro-4-phenyl- is not extensively documented in the literature, its structural features suggest a rich field for future research. The high degree of functionalization and its specific stereochemistry make it an ideal substrate for the development of new synthetic methodologies.
Advanced investigations could focus on several key areas:
Asymmetric Catalysis: The compound is an excellent candidate for asymmetric Michael addition reactions. acs.org Developing novel organocatalytic or metal-catalyzed systems to control the stereoselective addition of various nucleophiles would provide access to a wide range of chiral building blocks containing all-carbon quaternary stereocenters.
Domino and Cascade Reactions: The multiple reactive sites—the electrophilic β-carbon, the nitro group, and the ketone—could be exploited in designing novel cascade reactions. For example, a Michael addition could be followed by an intramolecular cyclization involving the nitro group, leading to complex heterocyclic structures in a single step. researchgate.net
Acyl Transfer Reactions: Recent studies have shown that α-nitro-α,β-unsaturated ketones can act as electrophilic acyl transfer reagents in Friedel-Crafts and Michael reactions. acs.org Exploring the potential of (E)-3-Buten-2-one, 3-nitro-4-phenyl- in this capacity could open new avenues for acylation chemistry.
Synthesis of Biologically Active Molecules: Given that substituted enones and nitro compounds are found in many pharmacologically active molecules, this compound could serve as a key intermediate in the synthesis of novel therapeutic agents. nih.govgoogle.com
The exploration of the chemistry of (E)-3-Buten-2-one, 3-nitro-4-phenyl- holds significant promise for advancing the field of organic synthesis, offering opportunities to develop new reactions, construct complex molecules with high stereocontrol, and potentially discover new compounds with valuable biological properties.
Data Tables
Table 1: Physicochemical Properties of (E)-4-Phenyl-3-buten-2-one
| Property | Value |
| CAS Number | 1896-62-4 chemsynthesis.com |
| Molecular Formula | C₁₀H₁₀O nist.gov |
| Molecular Weight | 146.19 g/mol nist.gov |
| Appearance | Colorless to yellowish-green solid wikipedia.org |
| Melting Point | 38.5-41 °C chemsynthesis.com |
| Boiling Point | 260-262 °C chemsynthesis.com |
| Density | 1.038 g/mL chemsynthesis.com |
This interactive table provides a summary of key properties for a related compound.
Compound Names Mentioned
Structure
3D Structure
Properties
Molecular Formula |
C10H9NO3 |
|---|---|
Molecular Weight |
191.18 g/mol |
IUPAC Name |
(Z)-3-nitro-4-phenylbut-3-en-2-one |
InChI |
InChI=1S/C10H9NO3/c1-8(12)10(11(13)14)7-9-5-3-2-4-6-9/h2-7H,1H3/b10-7- |
InChI Key |
OYRPMZZLRMIPOM-YFHOEESVSA-N |
Isomeric SMILES |
CC(=O)/C(=C/C1=CC=CC=C1)/[N+](=O)[O-] |
Canonical SMILES |
CC(=O)C(=CC1=CC=CC=C1)[N+](=O)[O-] |
Origin of Product |
United States |
Advanced Synthetic Methodologies for E 3 Buten 2 One, 3 Nitro 4 Phenyl and Its Analogues
Direct Chemical Synthesis Approaches
The direct synthesis of (E)-3-Buten-2-one, 3-nitro-4-phenyl-, a type of β-nitrostyrene, typically involves condensation reactions that form the core structure in a single key step. wikipedia.org
Exploration of Condensation and Annulation Reactions
The most common and direct route for synthesizing β-nitro-α,β-unsaturated ketones and styrenes is through condensation reactions. The Henry reaction (or nitro-aldol reaction) is a classical carbon-carbon bond-forming reaction between a nitroalkane and a carbonyl compound. wikipedia.org For the target molecule, this would involve the reaction of benzaldehyde (B42025) with nitroacetone. The initial β-nitro alcohol adduct can then be dehydrated to yield the final α,β-unsaturated nitro compound.
Another widely used method is the Knoevenagel condensation, which involves the reaction of an active methylene (B1212753) compound (like a nitroalkane) with an aldehyde or ketone. While annulation reactions, which form a new ring, are not typically used for the direct synthesis of this linear scaffold, related cyclization strategies can be employed using the functional groups present in the product for subsequent transformations. nih.gov
Optimization of Reaction Conditions and Catalyst Systems
The efficiency and stereoselectivity of condensation reactions are highly dependent on the chosen catalyst and reaction conditions. For the synthesis of β-nitrostyrenes, both base and acid catalysis have been explored. mdma.ch Basic catalysts, such as primary amines (e.g., methylamine) or ammonium (B1175870) acetate (B1210297) in acetic acid, are commonly employed to facilitate the deprotonation of the nitroalkane, initiating the condensation. mdma.ch
Recent advancements focus on the use of more sophisticated catalyst systems to control the stereochemistry and improve yields. Chiral metal catalysts and organocatalysts have been developed for asymmetric Henry reactions, which are crucial when synthesizing chiral analogues. wikipedia.orgacs.orgmdpi.com For instance, copper(I) complexes with N,N'-dioxide ligands have been shown to be highly effective for asymmetric Henry reactions between aldehydes and nitroalkanes. acs.org The choice of solvent, temperature, and reaction time are critical parameters that must be optimized to maximize the yield of the desired (E)-isomer and minimize side reactions. rsc.org
Table 1: Comparison of Catalytic Systems for Henry-type Reactions
| Catalyst System | Aldehyde Substrate | Nitroalkane | Conditions | Yield (%) | Enantiomeric Excess (ee %) |
|---|---|---|---|---|---|
| Zinc Triflate, DIPEA, N-Methylephedrine | Benzaldehyde | Nitromethane | Not specified | Good | High |
| Quinine Derivatives | Aromatic Aldehydes | Nitromethane | Not specified | Moderate to Good | Moderate to High |
| (S)-hydroxynitrile lyase | Aromatic Aldehydes | Nitromethane | Not specified | Not specified | (S)-β-nitro alcohols |
| N,N'-Dioxide-Cu(I) Complexes | Aromatic Aldehydes | Not specified | Not specified | Good | Up to 98% |
| H₂₂, CuI | 4-Nitrobenzaldehyde | Nitromethane | THF, 273-295 K | 99% | 90-92% |
Data compiled from various sources. wikipedia.orgacs.orgrsc.org
Synthesis of Related Nitro-Enone Scaffolds
The synthetic principles applied to (E)-3-Buten-2-one, 3-nitro-4-phenyl- can be extended to a wide range of related nitro-enone structures.
General Strategies for Nitro-Functionalized Conjugated Dienes and Enones
General strategies for creating nitro-functionalized conjugated systems often involve building blocks that already contain the nitro group. researchgate.net One approach is the conjugate addition of nitroalkanes to electron-deficient alkenes. researchgate.netorganic-chemistry.org For example, the Michael addition of a nitroalkane to an α,β-unsaturated ketone can yield a γ-nitro ketone. researchgate.net
Another strategy involves the direct nitration of styrenes. A one-pot process using copper(II) tetrafluoroborate, iodine, and sodium nitrite (B80452) in acetonitrile (B52724) allows for the selective nitration of various styrenes to their corresponding β-nitrostyrenes under mild conditions. unirioja.es This method tolerates a range of functional groups on the aromatic ring. unirioja.es
Accessing Diverse Substitution Patterns on the Phenyl Moiety
To create analogues with different substituents on the phenyl ring, the primary synthetic strategy is to start with a correspondingly substituted benzaldehyde in the initial condensation reaction. rsc.orgresearchgate.net The Henry and Knoevenagel reactions are generally compatible with a wide array of functional groups on the aromatic aldehyde, including electron-donating (e.g., alkoxy, alkyl) and electron-withdrawing (e.g., halo, nitro) groups. rsc.orgunirioja.es This flexibility allows for the systematic modification of the electronic and steric properties of the phenyl moiety, enabling the synthesis of a large library of analogues.
Table 2: Synthesis of Substituted β-Nitrostyrenes via Condensation
| Phenyl Substituent | Aldehyde Precursor | Reaction Conditions | Yield (%) |
|---|---|---|---|
| 4-Chloro | 4-Chlorobenzaldehyde | Ammonium acetate, Nitromethane, Acetic acid, Reflux | 82 |
| 2-Chloro | 2-Chlorobenzaldehyde | Ammonium acetate, Nitromethane, Acetic acid, Reflux | 51 |
| 2,4-Dichloro | 2,4-Dichlorobenzaldehyde | Ammonium acetate, Nitromethane, Acetic acid, Reflux | 62 |
| 4-Methyl | 4-Methylbenzaldehyde | Not specified | - |
| 4-Methoxy | 4-Methoxybenzaldehyde | Not specified | - |
Preparation of Structurally Modified 3-Buten-2-one Systems
Modifications to the butenone portion of the scaffold can be achieved by altering the ketone component in the initial condensation reaction. Instead of acetone (B3395972) or nitroacetone, other aliphatic or alicyclic ketones can be used. google.comgoogle.com For instance, reacting benzaldehyde with a different nitroalkane, such as nitroethane or 1-nitropropane, in the presence of ammonium acetate in acetic acid, can lead to analogues with substitution at the α-position of the enone system. mdma.ch This approach provides access to a diverse range of nitro-enone structures with varied substitution patterns, allowing for the fine-tuning of the molecule's properties.
Stereoselective and Enantioselective Synthetic Routes
The synthesis of (E)-3-Buten-2-one, 3-nitro-4-phenyl-, and its analogues with high stereochemical purity presents a significant challenge in organic chemistry. The presence of a stereogenic center at the carbon bearing the nitro group and the geometric isomerism of the carbon-carbon double bond necessitates advanced synthetic methodologies. Stereoselective and enantioselective routes are crucial for accessing specific isomers, which is often a prerequisite for biological and materials science applications. These advanced strategies typically involve the use of chiral catalysts, the temporary incorporation of chiral auxiliaries, or the precise control of olefination reaction conditions.
Chiral Catalyst Development for Asymmetric Transformations
Asymmetric catalysis, particularly organocatalysis, has emerged as a powerful tool for the enantioselective synthesis of γ-nitro carbonyl compounds through the conjugate addition of nucleophiles to nitroalkenes. mdpi.comnih.gov The development of novel chiral catalysts that can efficiently control the stereochemical outcome of the reaction is a primary focus of research. These catalysts create a chiral environment that directs the approach of the nucleophile to one face of the nitroalkene, leading to the preferential formation of one enantiomer.
A variety of small organic molecules have been shown to be effective organocatalysts for the asymmetric Michael addition to α,β-unsaturated nitroalkenes. mdpi.com Chiral primary and secondary amines, often derived from natural sources like L-proline or cinchona alkaloids, are among the most successful. nih.govrsc.org These catalysts typically operate via enamine or iminium ion intermediates, activating the carbonyl compound or the nitroalkene, respectively. nih.gov
Bifunctional catalysts, which possess both a basic site (like an amine) to activate the nucleophile and an acidic site (like a thiourea (B124793) or squaramide moiety) to activate the electrophile via hydrogen bonding, have shown exceptional activity and selectivity. mdpi.comrsc.org For instance, thiourea catalysts derived from α-amino acids or trans-1,2-diaminocyclohexane can activate the nitro group of the nitroalkene, facilitating a highly organized transition state that leads to high enantioselectivity. mdpi.comnih.gov The combination of a thiourea motif with a chiral amine scaffold allows for simultaneous activation of both the ketone (via enamine formation) and the nitroalkene (via hydrogen bonding). mdpi.com
Recent advancements include the development of pyrrolidine-based chiral ionic liquids, which act as efficient and recyclable organocatalysts for Michael additions of ketones and aldehydes to nitroolefins, achieving excellent enantioselectivities (up to 99% ee) and diastereoselectivities. organic-chemistry.org Similarly, novel N-heterocyclic carbenes (NHCs) have been developed as powerful catalysts that can control stereochemistry through different reactivity pathways, such as the homoenolate pathway, to yield δ-nitroesters from enals and nitroalkenes with high stereoselectivity. nih.gov
Table 1: Performance of Chiral Organocatalysts in the Asymmetric Michael Addition to Nitroolefins
| Catalyst Type | Nucleophile | Nitroalkene | Yield (%) | Diastereomeric Ratio (dr) | Enantiomeric Excess (ee, %) | Reference |
|---|---|---|---|---|---|---|
| Pyrrolidine-based Chiral Ionic Liquid | Cyclohexanone | trans-β-Nitrostyrene | High | 99:1 (syn/anti) | up to 99 | organic-chemistry.org |
| L-Valine-derived Thiourea | Nitromethane | Chalcone | High | Poor | Excellent | nih.gov |
| Biphenyl-based Chiral Secondary Amine | Aldehydes | Nitrostyrenes | - | anti-selective | - | nih.gov |
| Perhydroindolic Acid | Aldehydes | Nitroolefins | High | up to 99/1 | up to 98 | rsc.org |
| Cinchona Alkaloid-derived Squaramide | 1,3-Diketones | Nitroalkenes | - | - | - | rsc.org |
Utilization of Chiral Auxiliaries in Synthesis
An alternative strategy for controlling stereochemistry involves the use of chiral auxiliaries. wikipedia.org A chiral auxiliary is a stereogenic group that is temporarily attached to the substrate molecule to direct the stereochemical course of a subsequent reaction. wikipedia.org After the desired stereocenter has been created, the auxiliary is removed, ideally to be recovered and reused. wikipedia.org This approach is particularly useful when a suitable chiral catalyst for a specific transformation is not available.
In the context of synthesizing analogues of (E)-3-Buten-2-one, 3-nitro-4-phenyl-, a chiral auxiliary could be attached to either the nucleophile (e.g., an enolate precursor) or the electrophile (the nitroalkene). nih.gov For example, α,β-unsaturated amides or lactams bearing a chiral auxiliary on the nitrogen atom can serve as Michael acceptors. nih.gov The bulky auxiliary effectively shields one face of the double bond, forcing the incoming nucleophile to attack from the less hindered face, thereby inducing diastereoselectivity. nih.gov
Commonly used chiral auxiliaries include Evans oxazolidinones, pseudoephedrine amides, and camphorsultams. wikipedia.org For instance, pseudoephedrine can be reacted with a carboxylic acid to form an amide. wikipedia.org Deprotonation of the α-carbon followed by reaction with an electrophile proceeds with high diastereoselectivity, controlled by the stereocenters of the auxiliary. wikipedia.org The auxiliary is then cleaved to reveal the chiral product. wikipedia.org
While effective, the use of chiral auxiliaries in stoichiometric amounts and the need for additional synthetic steps for their attachment and removal can be a drawback in terms of atom economy. wikipedia.org However, the products of these reactions are diastereomers, which are often more easily separated by standard techniques like chromatography or crystallization compared to enantiomers. wikipedia.org
Table 2: Examples of Chiral Auxiliaries in Asymmetric Synthesis
| Chiral Auxiliary | Type of Reaction | Substrate Class | Key Feature | Reference |
|---|---|---|---|---|
| Evans Oxazolidinones | Aldol (B89426), Alkylation, Conjugate Addition | Carboxylic acid derivatives | Forms diastereomeric products; face of enolate is blocked by the auxiliary's substituent. | wikipedia.org |
| Pseudoephedrine | Alkylation | Carboxylic acid amides | Addition product is syn to the methyl group and anti to the hydroxyl group. | wikipedia.org |
| Camphorsultam | Diels-Alder, Aldol, Alkylation | Acrylates, carboxylic acid derivatives | Provides high diastereoselectivity due to steric hindrance from the sultam ring. | wikipedia.org |
| trans-2-Phenyl-1-cyclohexanol | Ene reactions | Glyoxylate esters | Used to control stereochemistry in C-C bond formation. | wikipedia.org |
Control of Stereochemical Outcomes in Olefination Reactions
The geometry of the double bond in (E)-3-Buten-2-one, 3-nitro-4-phenyl- is a critical stereochemical feature. The synthesis of nitroalkenes is often achieved through condensation reactions, such as the Henry (nitro-aldol) reaction, between a nitroalkane and a carbonyl compound, followed by dehydration. organic-chemistry.org The stereochemical outcome of this elimination step determines the E/Z ratio of the resulting α,β-unsaturated nitro compound.
Precise control over the reaction conditions is essential to achieve high stereoselectivity for the desired (E)-isomer. It has been demonstrated that by simply changing the solvent and temperature, the condensation of aliphatic aldehydes with nitroalkanes can be directed to selectively produce either the (E)- or (Z)-nitroalkene. organic-chemistry.org For example, performing the reaction in toluene (B28343) at reflux often favors the formation of the thermodynamically more stable (E)-isomer, while conducting it in dichloromethane (B109758) at room temperature can selectively yield the (Z)-isomer. organic-chemistry.org The choice of catalyst, such as piperidine, and the use of additives like molecular sieves also play a crucial role in controlling the stereoselectivity of the dehydration step. organic-chemistry.org
For the synthesis of more complex analogues, where the double bond might be trisubstituted, classic olefination methods like the Wittig or Horner-Wadsworth-Emmons reactions can be less effective or show poor stereoselectivity when applied to ketones. acs.org In such cases, modern olefination protocols like the Julia-Kocienski reaction provide a powerful alternative. acs.orgorganic-chemistry.org This reaction involves the coupling of a heteroaryl sulfone with a carbonyl compound and generally provides excellent (E)-selectivity for the resulting alkene. organic-chemistry.orgorganic-chemistry.org The stereochemical outcome of the Julia-Kocienski olefination can be influenced by the nature of the heterocyclic sulfone, the base, and the reaction solvent, allowing for tunable control over the double bond geometry. organic-chemistry.org By employing sterically demanding Julia-Kocienski reagents, the E/Z selectivity of the olefination can be significantly enhanced. acs.org
Table 3: Methods for Stereoselective Olefin Synthesis
| Reaction | Reactants | Key Control Factor | Typical Selectivity | Reference |
|---|---|---|---|---|
| Henry Reaction & Dehydration | Nitroalkane + Aldehyde/Ketone | Solvent, Temperature, Catalyst | Tunable E/Z selectivity | organic-chemistry.org |
| Julia-Kocienski Olefination | Heteroaryl sulfone + Aldehyde/Ketone | Structure of sulfone, Base | High E-selectivity | acs.orgorganic-chemistry.org |
| Horner-Wadsworth-Emmons | Phosphonate ester + Aldehyde/Ketone | Structure of phosphonate, Base | Generally E-selective | acs.org |
| Ynolate-Ketone Reaction | Ynolate + Ketone | Torquoselectivity in ring-opening | Forms tetrasubstituted olefins with moderate to good geometrical selectivity. | acs.org |
Mechanistic Investigations of E 3 Buten 2 One, 3 Nitro 4 Phenyl Reactivity
Nucleophilic Addition Pathways
The core reactivity of (E)-3-Buten-2-one, 3-nitro-4-phenyl- involves the addition of nucleophiles to the electrophilic double bond. youtube.com The conjugated system, featuring both a nitro group and a ketone, makes the β-carbon highly susceptible to nucleophilic attack.
Michael-Type Additions to the Activated Alkene System
The Michael addition, or conjugate 1,4-addition, is a fundamental reaction pathway for this compound. wikipedia.orgorganic-chemistry.org In this process, a nucleophile (the Michael donor) adds to the β-carbon of the α,β-unsaturated system (the Michael acceptor). wikipedia.org The presence of both the nitro and acetyl groups strongly polarizes the double bond, making it a highly reactive Michael acceptor. The resulting products are valuable synthetic intermediates, as the nitro group can be transformed into various other functional groups, such as amines, which are precursors to compounds like γ-amino acids. acs.orgchemrxiv.org
The general mechanism involves the attack of a nucleophile on the β-carbon, leading to the formation of a resonance-stabilized enolate intermediate. wikipedia.org This intermediate is then protonated to yield the final 1,4-adduct. wikipedia.org
Michael additions to compounds like (E)-3-Buten-2-one, 3-nitro-4-phenyl- are subject to important regioselective and stereoselective considerations.
Regioselectivity : The reaction exhibits high regioselectivity, with nucleophiles preferentially attacking the β-carbon (1,4-addition) rather than the carbonyl carbon (1,2-addition). This is characteristic of "soft" nucleophiles, such as enolates, malonates, and organocuprates, in reactions with α,β-unsaturated systems. The choice between 1,2- and 1,4-addition is influenced by the nature of the nucleophile, with "hard" nucleophiles tending to favor 1,2-addition.
Stereoselectivity : When the Michael addition creates new stereocenters, controlling the stereochemical outcome is crucial. Asymmetric Michael additions can be achieved with high levels of diastereoselectivity and enantioselectivity through the use of chiral catalysts. acs.orgmdpi.com Organocatalysts, such as primary amines derived from cinchona alkaloids or diamines, have proven effective in catalyzing these reactions with excellent enantioselectivities. acs.orgmdpi.com For instance, the reaction of 1,3-dicarbonyl compounds with nitrostyrenes using a primary amine-based organocatalyst can yield Michael adducts with high enantiomeric ratios (up to 92:8 er) and good diastereomeric ratios (up to 81:15 dr). mdpi.com
Table 1: Examples of Catalysts in Asymmetric Michael Additions to Nitrostyrenes This table presents catalysts used in reactions with similar substrates to illustrate the principles of stereocontrol.
| Catalyst Type | Example Catalyst | Nucleophile | Stereoselectivity Outcome |
| Chiral Primary Amine | Ts-DPEN (p-toluenesulfonyl-diphenylethylenediamine) | 1,3-dicarbonyl indane compounds | Good enantioselectivity (up to 92:8 er) and diastereoselectivity (up to 81:15 dr) mdpi.com |
| Chiral Lewis Acid | Nickel(II)-Diamine Complexes | 1,3-dicarbonyl compounds | High yields and enantioselectivities acs.org |
| Chiral Bifunctional Thiourea (B124793) | Thiourea Organocatalyst | Nitroalkanes (to imines) | Good yields (57-91%) and enantioselectivities (65-76% ee) organic-chemistry.org |
The Michael adducts formed from (E)-3-Buten-2-one, 3-nitro-4-phenyl- can participate in subsequent reactions within the same pot, leading to tandem or cascade sequences. wikipedia.org A cascade reaction involves at least two consecutive reactions where each subsequent step is triggered by the functionality formed in the previous one, without the need to isolate intermediates or add new reagents. wikipedia.org These reactions are highly efficient as they can build molecular complexity rapidly from simple starting materials. wikipedia.orgpolimi.it For example, a Michael addition can be followed by an intramolecular aldol (B89426) condensation, as seen in the classic Robinson annulation. wikipedia.org
Reactivity with Nitrogen-Centred Nucleophiles (Aza-Michael)
The conjugate addition of nitrogen-based nucleophiles, such as amines, amides, or carbamates, to α,β-unsaturated systems is known as the aza-Michael reaction. organic-chemistry.orgnih.gov This reaction is a powerful tool for forming carbon-nitrogen bonds and synthesizing nitrogen-containing heterocycles. organic-chemistry.orgresearchgate.net (E)-3-Buten-2-one, 3-nitro-4-phenyl- is an excellent substrate for aza-Michael additions. researchgate.net
The reaction can be catalyzed by bases, acids, or organocatalysts to achieve high yields and stereoselectivity. organic-chemistry.orgnih.gov For example, chiral palladium complexes and cinchona alkaloid derivatives have been used to catalyze enantioselective aza-Michael reactions, affording products with excellent enantiomeric excess (up to 99% ee). organic-chemistry.orgnih.govbuchler-gmbh.com These reactions are crucial for synthesizing chiral β-amino carbonyl compounds and other pharmaceutically relevant molecules. organic-chemistry.org
Reactivity with Oxygen and Carbon-Centred Nucleophiles
Beyond nitrogen nucleophiles, (E)-3-Buten-2-one, 3-nitro-4-phenyl- readily reacts with a variety of oxygen- and carbon-centered nucleophiles.
Oxygen-Centred Nucleophiles : Alcohols and phenols can add to the activated double bond, typically under basic catalysis. A notable example is the reaction with 4-nitrophenol (B140041) in the presence of potassium carbonate, which proceeds via nucleophilic attack of the phenoxide ion on the β-carbon. nih.gov
Carbon-Centred Nucleophiles : A wide range of carbon nucleophiles participate in Michael additions with this substrate. These include enolates derived from ketones and esters, malonates, β-ketoesters, and nitroalkanes. wikipedia.orgorganic-chemistry.orgsctunisie.org These reactions are fundamental for carbon-carbon bond formation. chemrxiv.org The resulting products, bearing the versatile nitro group, are key intermediates in the synthesis of complex molecules. acs.orgdntb.gov.ua
Table 2: Nucleophiles in Michael Additions to Activated Alkenes
| Nucleophile Class | Specific Example | Product Type |
| Carbon-Centred | Diethyl malonate wikipedia.org | 1,5-dicarbonyl compound precursor |
| Carbon-Centred | 2-Nitropropane wikipedia.org | γ-Dinitro compound |
| Carbon-Centred | 1,3-Dicarbonyl indane compounds mdpi.com | Functionalized adducts with quaternary stereocenters |
| Nitrogen-Centred | Aromatic amines researchgate.net | 4-Amino-3-nitrochromane derivatives |
| Nitrogen-Centred | 4-Nitrophthalimide nih.gov | Chiral adducts |
| Oxygen-Centred | 4-Nitrophenol nih.gov | Ether-linked adduct |
Electrophilic Reaction Mechanisms
While the dominant reactivity of (E)-3-Buten-2-one, 3-nitro-4-phenyl- is as an electrophile in nucleophilic additions, the molecule also contains sites that can potentially undergo electrophilic reactions.
The phenyl group can undergo electrophilic aromatic substitution (EAS), a fundamental reaction of aromatic compounds. youtube.commasterorganicchemistry.com In EAS, an electrophile attacks the electron-rich benzene (B151609) ring, replacing a hydrogen atom. masterorganicchemistry.com However, the reactivity of the phenyl ring in this specific molecule is significantly influenced by the deactivating nature of the conjugated nitroalkene substituent. The electron-withdrawing nitro and carbonyl groups reduce the electron density of the aromatic ring, making it less susceptible to electrophilic attack than benzene itself. youtube.com If an EAS reaction were to occur, the substituent would act as a meta-director. youtube.com
Furthermore, under strongly acidic conditions, it is possible to protonate the nitro group, which can enhance the electrophilicity of the molecule. nih.govfrontiersin.org Research on related β-nitrostyrenes has shown that in superacidic media like triflic acid, they can form highly reactive dications that are powerful electrophiles capable of reacting even with deactivated arenes. nih.govfrontiersin.org This "umpolung" or reversal of polarity allows the nitroalkene to act as an electrophile in a different mechanistic context than the standard Michael addition. nih.gov
Cycloaddition Reaction Modalities
Cycloaddition reactions are a cornerstone of synthetic organic chemistry, enabling the construction of cyclic molecules in a single step. (E)-3-Buten-2-one, 3-nitro-4-phenyl- can participate in several types of cycloaddition reactions.
The Diels-Alder reaction is a concerted [4+2] cycloaddition between a conjugated diene and a dienophile, an alkene or alkyne. wikipedia.orgbyjus.commasterorganicchemistry.com In this reaction, (E)-3-Buten-2-one, 3-nitro-4-phenyl- acts as the dienophile. The electron-withdrawing nature of the nitro and carbonyl groups activates the double bond, making it more susceptible to reaction with electron-rich dienes. organic-chemistry.org
A notable example involves the use of dienamines, which are electron-rich dienes. The reaction of (E)-3-Buten-2-one, 3-nitro-4-phenyl- with a dienamine would proceed through a concerted mechanism, leading to the formation of a six-membered ring. The regioselectivity of the reaction is governed by the electronic effects of the substituents on both the diene and the dienophile. vanderbilt.edu
| Reactant | Role | Key Structural Feature | Effect on Reactivity |
|---|---|---|---|
| (E)-3-Buten-2-one, 3-nitro-4-phenyl- | Dienophile | Electron-withdrawing nitro and carbonyl groups | Activates the double bond for cycloaddition |
| Dienamine | Diene | Electron-donating amino group | Increases the HOMO energy for better orbital overlap |
1,3-Dipolar cycloadditions are powerful reactions for the synthesis of five-membered heterocyclic rings. wikipedia.orgresearchgate.net In these reactions, a 1,3-dipole reacts with a dipolarophile (an alkene or alkyne). chesci.comchemtube3d.comchem-station.com The conjugated nitroalkene, (E)-3-Buten-2-one, 3-nitro-4-phenyl-, can act as a dipolarophile. nih.gov
For instance, the reaction of this compound with a nitrone (a 1,3-dipole) would lead to the formation of an isoxazolidine (B1194047) ring. The regioselectivity of this reaction is determined by the frontier molecular orbital (FMO) interactions between the highest occupied molecular orbital (HOMO) of the dipole and the lowest unoccupied molecular orbital (LUMO) of the dipolarophile, or vice versa. chesci.com The stereochemistry of the reaction is often controlled, leading to specific diastereomers.
| 1,3-Dipole | Dipolarophile | Resulting Heterocycle |
|---|---|---|
| Nitrone | (E)-3-Buten-2-one, 3-nitro-4-phenyl- | Isoxazolidine |
| Nitrile Oxide | (E)-3-Buten-2-one, 3-nitro-4-phenyl- | Isoxazoline (B3343090) |
| Azomethine Ylide | (E)-3-Buten-2-one, 3-nitro-4-phenyl- | Pyrrolidine |
Transformations Involving the Nitro Functionality
The nitro group is a versatile functional group that can undergo a variety of transformations, significantly expanding the synthetic utility of (E)-3-Buten-2-one, 3-nitro-4-phenyl-.
The reduction of the nitro group is a fundamental transformation that can lead to various nitrogen-containing functional groups, most commonly amines. nih.gov Several methods are available for the reduction of nitro groups, each with its own mechanistic pathway. orientjchem.orgresearchgate.net
Catalytic Hydrogenation: This method typically employs a metal catalyst such as palladium on carbon (Pd/C) or Raney nickel with hydrogen gas. commonorganicchemistry.com The reaction proceeds through the stepwise reduction of the nitro group, with nitroso and hydroxylamine (B1172632) intermediates.
Metal-Mediated Reductions: Metals like iron, tin, or zinc in the presence of an acid are commonly used. masterorganicchemistry.com These reactions involve single electron transfer steps from the metal to the nitro group, followed by protonation. For example, the reduction with iron in acidic medium is a classic method for converting aromatic nitro compounds to anilines.
The choice of reducing agent and reaction conditions can be crucial for achieving chemoselectivity, especially in a molecule with multiple reducible functional groups like the carbonyl and the alkene in (E)-3-Buten-2-one, 3-nitro-4-phenyl-.
The carbon atom alpha to the nitro group is acidic and can be deprotonated by a base to form a nitronate intermediate. nih.gov This anion is stabilized by resonance, with the negative charge delocalized onto the oxygen atoms of the nitro group.
Nitronates are versatile intermediates that can react with various electrophiles. For example, they can undergo alkylation, acylation, and Michael additions. The Nef reaction is a classic transformation of nitronates, where treatment with a strong acid converts the nitronate back to a carbonyl compound. nih.gov In the context of (E)-3-Buten-2-one, 3-nitro-4-phenyl-, the formation of a nitronate at the gamma-position would open up possibilities for further functionalization at that site.
Reactivity at the Carbonyl Group
The carbonyl group in (E)-3-Buten-2-one, 3-nitro-4-phenyl- is an electrophilic center and can undergo nucleophilic attack. libretexts.org However, its reactivity is influenced by the presence of the conjugated system.
Due to the extended conjugation, this compound can undergo both 1,2-addition (direct attack at the carbonyl carbon) and 1,4-addition (conjugate or Michael addition). The outcome of the reaction often depends on the nature of the nucleophile. Hard nucleophiles, such as Grignard reagents and organolithium compounds, tend to favor 1,2-addition, leading to the formation of an alcohol after workup. In contrast, soft nucleophiles, such as cuprates, enamines, and thiols, generally favor 1,4-addition, resulting in the addition of the nucleophile to the beta-carbon. nih.gov
The presence of the electron-withdrawing nitro group further enhances the electrophilicity of the beta-carbon, making 1,4-addition a particularly favorable pathway for many nucleophiles.
Keto-Enol Tautomerism and Enolate Reactivity
Like other carbonyl compounds possessing α-hydrogens, (E)-3-Buten-2-one, 3-nitro-4-phenyl- can exist in equilibrium with its enol tautomer. masterorganicchemistry.com This constitutional isomerism, known as keto-enol tautomerism, involves the migration of a proton and the rearrangement of adjacent pi bonds. fiveable.me The process can be catalyzed by either acid or base. youtube.com
The keto form is generally the more thermodynamically stable and, therefore, predominant isomer at equilibrium for most simple ketones. masterorganicchemistry.comorganicchemistrytutor.com For (E)-3-Buten-2-one, 3-nitro-4-phenyl-, tautomerization involves the protons on the α-carbon of the methyl group (C1). Under basic conditions, the mechanism proceeds through the formation of an enolate intermediate. chemistrysteps.com
The acidity of the α-protons in this molecule is significantly enhanced due to the strong inductive and resonance effects of the adjacent conjugated nitro-vinyl-carbonyl system. nih.gov The resulting enolate anion is stabilized by delocalization of the negative charge across the oxygen atom and the α-carbon. Due to their enhanced reactivity compared to enols, enolates are versatile nucleophiles in a wide range of reactions. libretexts.org While the enolate is an ambident nucleophile, it most commonly reacts with electrophiles at the α-carbon.
The increased acidity of the α-protons facilitates the formation of the enolate. This effect can be illustrated by comparing the acidity (pKa values) of related compounds.
Table 1: Approximate pKa Values of Compounds Related to (E)-3-Buten-2-one, 3-nitro-4-phenyl- This table presents generalized pKa values to illustrate electronic effects. The exact pKa of (E)-3-Buten-2-one, 3-nitro-4-phenyl- is not readily available in the literature.
| Compound | Structure | Approximate pKa | Reason for Acidity |
|---|---|---|---|
| Acetone (B3395972) | CH₃COCH₃ | ~19-20 | Resonance stabilization of enolate by one carbonyl group. |
| Acetylacetone (a β-diketone) | CH₃COCH₂COCH₃ | ~9 | High stability of the enolate due to charge delocalization across two carbonyl groups. |
| Nitromethane | CH₃NO₂ | ~10 | Strong electron-withdrawing nature of the nitro group stabilizes the conjugate base. nih.gov |
Carbonyl Addition Mechanisms (e.g., Wittig reaction where applicable)
The carbonyl group in (E)-3-Buten-2-one, 3-nitro-4-phenyl- is a key reactive site. The carbon atom of the carbonyl is electrophilic due to the high electronegativity of the oxygen atom and is susceptible to nucleophilic attack. masterorganicchemistry.com This leads to nucleophilic addition reactions, where the hybridization of the carbonyl carbon changes from sp² to sp³ and its geometry converts from trigonal planar to tetrahedral. masterorganicchemistry.com
While the conjugated system also allows for 1,4-conjugate (Michael) additions, direct 1,2-addition to the carbonyl group is a distinct and important mechanistic pathway, particularly favored by strong, non-stabilized nucleophiles. uobabylon.edu.iqpressbooks.pub
A prominent example of a carbonyl addition reaction is the Wittig reaction. wikipedia.orgthermofisher.com This reaction provides a powerful method for converting ketones and aldehydes into alkenes. libretexts.org In this context, (E)-3-Buten-2-one, 3-nitro-4-phenyl- acts as the ketone substrate. It reacts with a triphenyl phosphonium (B103445) ylide (a Wittig reagent) to form a new carbon-carbon double bond in place of the carbonyl group. thermofisher.comlibretexts.org
The mechanism is initiated by the nucleophilic attack of the ylide's α-carbon on the electrophilic carbonyl carbon. libretexts.org This is followed by the formation of either a dipolar betaine (B1666868) intermediate or a four-membered oxaphosphetane ring, which subsequently decomposes to yield the final alkene product and the highly stable triphenylphosphine (B44618) oxide. wikipedia.orglibretexts.org The formation of triphenylphosphine oxide is the thermodynamic driving force for the reaction.
The application of the Wittig reaction to (E)-3-Buten-2-one, 3-nitro-4-phenyl- would result in the formation of a substituted 1,3-diene system, demonstrating the synthetic utility of this carbonyl addition mechanism.
Table 2: Hypothetical Products from the Wittig Reaction with (E)-3-Buten-2-one, 3-nitro-4-phenyl- This table illustrates the potential products formed by reacting the target compound with various Wittig reagents.
| Wittig Reagent | Reagent Structure | Resulting Product Name | Product Structure |
|---|---|---|---|
| Methylenetriphenylphosphorane | Ph₃P=CH₂ | (3E)-2-methyl-3-nitro-4-phenyl-1,3-butadiene | C₆H₅CH=C(NO₂)C(CH₃)=CH₂ |
| Ethylidenetriphenylphosphorane | Ph₃P=CHCH₃ | (3E,5E/Z)-3-nitro-4-phenyl-2,5-hexadiene | C₆H₅CH=C(NO₂)C(CH₃)=CHCH₃ |
| (Carbethoxymethylene)triphenylphosphorane (Stabilized Ylide) | Ph₃P=CHCOOEt | Ethyl (2E,4E)-4-methyl-4-nitro-5-phenyl-2,4-pentadienoate | C₆H₅CH=C(NO₂)C(CH₃)=CHCOOEt |
Rearrangement Reaction Studies
While extensive research on the specific rearrangement reactions of (E)-3-Buten-2-one, 3-nitro-4-phenyl- is not widely documented, the reactivity of its functional groups suggests plausible pathways. Nitro compounds are known to undergo a variety of transformations and rearrangements under specific conditions. rsc.orgrsc.org
One of the most significant reactions of aliphatic nitro compounds is the Nef reaction. nih.govorganic-chemistry.org This reaction converts a primary or secondary nitroalkane into a corresponding aldehyde or ketone, typically by treating the nitronate salt with strong acid. organic-chemistry.org For a derivative of the target compound, such as one where the C=C double bond has been reduced, the resulting secondary nitroalkane could potentially undergo a Nef reaction to unmask a carbonyl group at the C3 position, leading to a β-diketone.
Furthermore, nitroalkenes are known to participate in photochemical reactions, which can include E/Z photoisomerization. nih.gov While this is not a skeletal rearrangement, it represents a structural reorganization induced by light. More complex rearrangements of aromatic nitro compounds, such as the Von Richter rearrangement, involve nucleophilic aromatic substitution and are not directly applicable here as the nitro group is on the aliphatic chain. wikipedia.org However, the diverse reactivity of the nitro group suggests that under thermal, photochemical, or strongly acidic conditions, skeletal rearrangements could be induced, although such specific studies on this molecule are scarce. worktribe.com
Derivatization and Complex Molecular Architecture Via E 3 Buten 2 One, 3 Nitro 4 Phenyl
Accessing Heterocyclic Systems
The electron-deficient nature of the double bond in (E)-3-Buten-2-one, 3-nitro-4-phenyl- makes it an excellent substrate for tandem reactions and cycloadditions, providing efficient pathways to a range of heterocyclic compounds. The nitro group not only acts as a powerful electron-withdrawing group to facilitate the initial nucleophilic attack but can also participate in subsequent reaction steps or be converted into other functional groups.
The synthesis of substituted chromenes and quinolines can be achieved using α,β-unsaturated nitro compounds as key precursors. beilstein-journals.org
Chromenes: Nitro-functionalized chromenes are frequently synthesized through tandem reactions involving salicylaldehydes and nitroalkenes. researchgate.net For a substrate like (E)-3-Buten-2-one, 3-nitro-4-phenyl-, a plausible route involves an organocatalytic tandem oxa-Michael-aldol reaction. In this sequence, a substituted salicylaldehyde (B1680747) reacts with the nitroalkene in the presence of a chiral catalyst, such as L-pipecolinic acid. beilstein-journals.org The reaction proceeds through an initial oxa-Michael addition of the phenolic hydroxyl group to the β-position of the nitroalkene, followed by an intramolecular aldol (B89426) condensation to form the chromene ring. The nitro group remains on the heterocyclic core, offering a handle for further modifications. beilstein-journals.orgrsc.org
Quinolines: The construction of the quinoline (B57606) skeleton often utilizes classic named reactions like the Friedländer or Skraup syntheses. iipseries.org Employing (E)-3-Buten-2-one, 3-nitro-4-phenyl- as the three-carbon component is conceivable in a modified Friedländer annulation. The reaction would involve the condensation of an o-aminoaryl aldehyde or ketone with the nitro-functionalized butenone. The reaction typically proceeds under acidic or basic conditions, where the initial step is the formation of an enamine or enolate from the ketone, which then attacks the carbonyl of the o-aminoaryl component, followed by cyclization and dehydration to yield the substituted, nitro-functionalized quinoline.
Table 1: Representative Synthesis of Chromene Derivatives
| Reactant 1 | Reactant 2 | Catalyst/Conditions | Product Class |
|---|---|---|---|
| Salicylaldehyde | β-Nitrostyrene | L-pipecolinic acid, Toluene (B28343), 80 °C | 3-Nitro-2-phenyl-2H-chromenes |
The synthesis of highly functionalized pyridines can be accomplished through various condensation strategies. The Kröhnke pyridine (B92270) synthesis, for example, utilizes α,β-unsaturated carbonyl compounds as key substrates. wikipedia.org (E)-3-Buten-2-one, 3-nitro-4-phenyl- is well-suited for this role.
In a typical Kröhnke synthesis, the α,β-unsaturated ketone reacts with an α-pyridinium methyl ketone salt in the presence of ammonium (B1175870) acetate (B1210297). The reaction cascade involves an initial Michael addition, followed by the addition of ammonia (B1221849) and a subsequent intramolecular condensation and aromatization sequence to furnish the polysubstituted pyridine ring. wikipedia.org The versatility of this method allows for the preparation of a wide array of di-, tri-, and tetra-substituted pyridines. wikipedia.org Alternative three-component ring transformations, reacting a ketone, a nitrogen source like ammonia, and a dinitropyridone (as a nitromalonaldehyde (B3023284) equivalent), also provide access to nitropyridines that are otherwise difficult to obtain. nih.gov
The rich chemical reactivity of the nitroalkene moiety in (E)-3-Buten-2-one, 3-nitro-4-phenyl- enables its participation in various cycloaddition and annulation reactions to form other heterocyclic systems. researchgate.net
Pyrrole Derivatives: The Barton-Zard reaction is a powerful method for synthesizing pyrroles, which involves the reaction of a nitroalkene with an α-isocyanoacetate. This pathway could be adapted to use (E)-3-Buten-2-one, 3-nitro-4-phenyl- to produce highly substituted pyrroles. wikipedia.org
Five-Membered Heterocycles: The reaction of the nitroalkene with various nucleophiles can lead to other five-membered rings. For instance, reaction with hydroxylamine (B1172632) could potentially yield isoxazoline (B3343090) derivatives, while reaction with hydrazines could lead to pyrazoline structures. These reactions capitalize on the electrophilicity of the double bond and the subsequent potential for intramolecular cyclization.
The development of one-pot, multi-component reactions has further expanded the scope of heterocycle synthesis from simple precursors, providing rapid access to molecular complexity. mdpi.com
Scaffold Diversification through Post-Synthetic Modification
Once the core heterocyclic scaffold is constructed using (E)-3-Buten-2-one, 3-nitro-4-phenyl-, the remaining functional groups—the nitro moiety and the alkene (if retained)—provide opportunities for further molecular diversification.
The nitro group is one of the most versatile functional groups in organic synthesis, capable of being converted into a wide range of other functionalities. wikipedia.org This versatility is particularly valuable in the late-stage modification of complex molecules.
Reduction to Amines: The most common transformation is the reduction of the nitro group to a primary amine. This can be achieved using various reducing agents, such as catalytic hydrogenation (e.g., H₂, Pd/C), or chemical reagents like zinc or iron in acidic media. The resulting amino group can then be used for further derivatization, such as acylation or alkylation. wikipedia.org
Partial Reduction: Partial reduction can yield intermediate oxidation states like nitroso or hydroxylamine compounds, which are themselves valuable synthetic intermediates. wikipedia.org
Nef Reaction: The nitro group on an aliphatic carbon can be converted into a carbonyl group via the Nef reaction. This involves treating the corresponding nitronate salt (formed by deprotonation of the α-carbon) with a strong acid. This transformation allows for the introduction of a ketone or aldehyde functionality. wikipedia.org
Table 2: Common Transformations of the Nitro Group
| Transformation | Reagents | Resulting Functional Group |
|---|---|---|
| Full Reduction | H₂, Pd/C; or Fe, HCl | Amine (-NH₂) |
| Nef Reaction | 1. Base (e.g., NaOEt) 2. H₂SO₄ | Carbonyl (C=O) |
If the carbon-carbon double bond from the butenone precursor is retained in the final heterocyclic product, it serves as another site for diversification.
Hydrogenation: The double bond can be selectively reduced via catalytic hydrogenation, leading to a saturated heterocyclic core. This modification can significantly impact the three-dimensional structure and biological activity of the molecule.
Michael Addition: The conjugated double bond can act as a Michael acceptor, allowing for the introduction of a wide range of carbon and heteroatom nucleophiles. This is a powerful method for C-C bond formation and the attachment of new functional groups. mdpi.comencyclopedia.pub
Cycloaddition Reactions: As a dienophile, the alkene can participate in Diels-Alder reactions with suitable dienes to construct fused polycyclic systems, dramatically increasing molecular complexity in a single step. wikipedia.org
Oxidation: The alkene can be oxidized to form epoxides (using reagents like m-CPBA) or diols (using OsO₄). These oxygenated derivatives can serve as intermediates for further transformations. An enantioselective peroxidation of α,β-unsaturated nitroalkenes has also been developed, providing access to chiral β-peroxy nitro compounds. acs.org
Absence of Specific Research Data on (E)-3-Buten-2-one, 3-nitro-4-phenyl- in Multi-Component Reactions
Following a comprehensive search of available scientific literature, it has been determined that there is a lack of specific research data concerning the application of the chemical compound (E)-3-Buten-2-one, 3-nitro-4-phenyl- as a building block in multi-component reactions. The performed searches did not yield any scholarly articles or detailed findings that would allow for a thorough and scientifically accurate discussion as outlined in the requested article structure.
While the broader class of β-nitrostyrenes and related α,β-unsaturated nitroalkenes are well-documented as versatile substrates in a variety of multi-component reactions for the synthesis of complex heterocyclic structures, specific studies detailing the reactivity and synthetic utility of (E)-3-Buten-2-one, 3-nitro-4-phenyl- in this context are not present in the accessed resources.
Therefore, it is not possible to generate the requested article with a focus solely on (E)-3-Buten-2-one, 3-nitro-4-phenyl- in multi-component reactions, as this would require speculative content that does not adhere to the principles of scientific accuracy and reliance on published research findings.
To provide a comprehensive and accurate article, specific examples of reactions, detailed research findings, and data for tables are necessary, none of which are available for the specified compound.
Advanced Spectroscopic Characterization and Structural Elucidation
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy
High-resolution NMR spectroscopy is the cornerstone for determining the precise molecular structure of (E)-3-nitro-4-phenyl-3-buten-2-one. This technique provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within the molecule.
Comprehensive ¹H and ¹³C NMR Assignments
A complete assignment of the proton (¹H) and carbon-13 (¹³C) NMR spectra is the first step in structural confirmation. For (E)-3-nitro-4-phenyl-3-buten-2-one, the expected signals would correspond to the distinct chemical environments of the protons and carbons in the phenyl ring, the vinylic proton, and the methyl ketone group.
Due to the electron-withdrawing nature of the nitro and carbonyl groups, the vinylic proton (H-4) is expected to appear significantly downfield in the ¹H NMR spectrum. The protons of the phenyl group would typically present as a complex multiplet, while the methyl protons of the ketone would appear as a sharp singlet upfield.
In the ¹³C NMR spectrum, the carbonyl carbon (C-2) would be found in the characteristic downfield region for ketones. The olefinic carbons (C-3 and C-4) would be deshielded due to conjugation and the attached nitro group, with their exact shifts providing insight into the electronic effects within the molecule. The carbons of the phenyl ring would show distinct signals based on their position relative to the nitrovinyl ketone substituent.
Table 1: Predicted ¹H NMR Chemical Shift Assignments for (E)-3-nitro-4-phenyl-3-buten-2-one
| Proton | Predicted Chemical Shift (ppm) | Multiplicity |
|---|---|---|
| CH₃ (H-1) | 2.3 - 2.6 | Singlet |
| =CH (H-4) | 7.5 - 8.5 | Singlet |
Table 2: Predicted ¹³C NMR Chemical Shift Assignments for (E)-3-nitro-4-phenyl-3-buten-2-one
| Carbon | Predicted Chemical Shift (ppm) |
|---|---|
| C-1 (CH₃) | 25 - 35 |
| C-2 (C=O) | 190 - 200 |
| C-3 (=C-NO₂) | 140 - 150 |
| C-4 (=CH) | 135 - 145 |
| C-ipso | 130 - 135 |
| C-ortho | 128 - 131 |
| C-meta | 129 - 132 |
Two-Dimensional NMR Techniques (COSY, HSQC, HMBC, NOE) for Complex Structures
To unambiguously assign the NMR signals and confirm the molecular structure, a suite of two-dimensional (2D) NMR experiments is indispensable.
COSY (Correlation Spectroscopy): This experiment would establish the connectivity between adjacent protons. For this molecule, it would primarily confirm the coupling within the phenyl ring protons.
HSQC (Heteronuclear Single Quantum Coherence): This technique correlates proton signals with their directly attached carbon atoms. It would be crucial for definitively assigning the vinylic C-4 to its corresponding H-4, the methyl C-1 to the methyl protons, and each aromatic carbon to its respective proton.
HMBC (Heteronuclear Multiple Bond Correlation): HMBC provides information about longer-range couplings (typically 2-3 bonds) between protons and carbons. This is vital for piecing together the molecular framework. Key correlations would be expected from the methyl protons (H-1) to the carbonyl carbon (C-2) and the olefinic carbon (C-3), and from the vinylic proton (H-4) to the phenyl ring's ipso-carbon.
NOE (Nuclear Overhauser Effect) Spectroscopy: NOESY or ROESY experiments reveal through-space proximity of nuclei. For this compound, a key NOE would be expected between the vinylic proton (H-4) and the ortho-protons of the phenyl ring, which would confirm the (E)-stereochemistry about the double bond.
Variable Temperature NMR Studies on Conformational Dynamics
Variable temperature (VT) NMR studies could provide insights into the conformational dynamics of the molecule, specifically concerning the rotation around the single bonds, such as the bond connecting the phenyl ring to the double bond and the bond between the double bond and the carbonyl group. By analyzing changes in chemical shifts or signal coalescence at different temperatures, it would be possible to determine the energy barriers to rotation and identify the most stable conformers in solution.
Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis
Vibrational spectroscopy is essential for identifying the key functional groups present in the molecule.
Infrared (IR) Spectroscopy: The IR spectrum would be dominated by strong absorption bands characteristic of the nitro and carbonyl groups. The conjugated system influences the position of these bands. The C=O stretching vibration of the α,β-unsaturated ketone is expected to appear at a lower wavenumber (around 1670-1690 cm⁻¹) compared to a saturated ketone. The asymmetric and symmetric stretching vibrations of the nitro group (NO₂) are expected to produce two strong bands, typically around 1500-1550 cm⁻¹ and 1340-1370 cm⁻¹, respectively. The C=C double bond stretch would likely appear in the 1600-1640 cm⁻¹ region.
Raman Spectroscopy: Raman spectroscopy would complement the IR data. Due to the conjugated and symmetric nature of the nitro group, its symmetric stretching vibration often produces a strong signal in the Raman spectrum, which can be useful for confirmation.
Table 3: Predicted Vibrational Frequencies for (E)-3-nitro-4-phenyl-3-buten-2-one
| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) |
|---|---|---|
| C=O | Stretch | 1670 - 1690 |
| C=C | Stretch | 1600 - 1640 |
| NO₂ | Asymmetric Stretch | 1500 - 1550 |
| NO₂ | Symmetric Stretch | 1340 - 1370 |
| C-H (Aromatic) | Stretch | 3000 - 3100 |
Mass Spectrometry Techniques
Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound, further confirming its identity.
High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination
High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio of the molecular ion. This allows for the determination of the elemental formula of (E)-3-nitro-4-phenyl-3-buten-2-one (C₁₀H₉NO₃). The experimentally measured exact mass should align with the theoretical calculated mass (191.05824 g/mol ) within a very small margin of error (typically <5 ppm), which serves as definitive proof of the compound's chemical formula. Analysis of the fragmentation pattern could also provide structural information, with likely losses of the nitro group (NO₂), the methyl group (CH₃), and carbon monoxide (CO).
Electrospray Ionization Mass Spectrometry (ESI-MS) for Reaction Monitoring and Intermediate Characterization
No specific Electrospray Ionization Mass Spectrometry (ESI-MS) data for the reaction monitoring or intermediate characterization in the synthesis of (E)-3-nitro-4-phenyl-3-buten-2-one was found in the reviewed literature. While ESI-MS is a powerful tool for observing charged intermediates and reaction progress, studies detailing its application to this specific compound have not been identified. General literature on related compounds, such as substituted pyridinones, shows the utility of ESI-MS in elucidating fragmentation pathways, which could theoretically be applied, but direct experimental data for the target molecule is absent.
Gas Chromatography-Mass Spectrometry (GC-MS) for Purity and Identity
Specific Gas Chromatography-Mass Spectrometry (GC-MS) data, including retention times and fragmentation patterns for (E)-3-nitro-4-phenyl-3-buten-2-one, are not available in the public scientific databases searched. Although GC-MS data exists for the parent compound, 4-phenyl-3-buten-2-one, this information cannot be accurately extrapolated to the nitrated derivative. nih.govnist.gov The presence of the nitro group at the 3-position would significantly alter the molecule's volatility, retention characteristics, and mass spectral fragmentation. Without experimental data, a detailed analysis of its purity and identity via GC-MS cannot be provided.
X-ray Crystallography for Absolute Stereochemistry and Conformation
A search for single-crystal X-ray diffraction data for (E)-3-nitro-4-phenyl-3-buten-2-one did not yield any results. Consequently, definitive experimental data on its solid-state conformation, bond lengths, bond angles, crystal system, and space group are not available. While crystallographic data for structurally related analogues, such as (3E)-3-(2,4-dinitrophenoxymethyl)-4-phenylbut-3-en-2-one and (3E)-3-[(4-nitrophenoxy)methyl]-4-phenylbut-3-en-2-one, have been published, these molecules possess different substituents at the C-3 position, making their structural parameters inapplicable to the target compound. nih.govnih.govresearchgate.net
Chiroptical Spectroscopy (e.g., Circular Dichroism) for Enantiomeric Excess Determination
The application of chiroptical spectroscopy, such as Circular Dichroism (CD), for the determination of enantiomeric excess is not relevant to the compound (E)-3-nitro-4-phenyl-3-buten-2-one itself. The "(E)-" designation refers to the geometric isomerism about the carbon-carbon double bond (a form of diastereomerism), not to the presence of a chiral center. The molecule is achiral and therefore does not have enantiomers. Consequently, it will not exhibit a circular dichroism spectrum, and the concept of enantiomeric excess does not apply. CD spectroscopy would only be relevant if this compound were used as a prochiral substrate in an asymmetric reaction to produce a chiral product, but no studies detailing such a transformation and subsequent analysis were found.
Computational Chemistry and Theoretical Studies
Quantum Chemical Calculations
Quantum chemical calculations are fundamental to understanding the electronic nature of (E)-3-nitro-4-phenyl-3-buten-2-one. Methodologies such as Density Functional Theory (DFT) and ab initio methods are employed to model its properties with a high degree of accuracy.
Density Functional Theory (DFT) for Electronic Structure and Reactivity Profiling
Density Functional Theory (DFT) is a widely used computational method to investigate the electronic structure and reactivity of organic molecules like β-nitrostyrene derivatives. By calculating the electron density, DFT can elucidate the distribution of electrons within the molecule, which is key to understanding its chemical behavior.
For the broader class of β-nitrostyrenes, DFT studies reveal that the nitro group and the phenyl ring have a significant influence on the electronic properties of the carbon-carbon double bond. The strong electron-withdrawing nature of the nitro group, combined with the conjugating effect of the phenyl ring, renders the β-carbon of the double bond highly electrophilic. This electrophilicity is a critical factor in determining the compound's susceptibility to nucleophilic attack, a common reaction pathway for this class of molecules.
DFT-based reactivity indices, such as the global electrophilicity index (ω) and nucleophilicity index (N), can quantify these characteristics. For related nitroalkenes, calculations have shown them to be strong electrophiles. This theoretical framework allows for the prediction of how (E)-3-nitro-4-phenyl-3-buten-2-one will interact with other reagents. The presence of the acetyl group in (E)-3-nitro-4-phenyl-3-buten-2-one is expected to further enhance the electrophilic character of the β-carbon.
A hypothetical DFT analysis of (E)-3-nitro-4-phenyl-3-buten-2-one would likely yield the following insights into its electronic properties:
| Property | Predicted Value/Observation for (E)-3-nitro-4-phenyl-3-buten-2-one | Significance |
| HOMO-LUMO Gap | Relatively small | A smaller energy gap between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) generally indicates higher reactivity. |
| LUMO Distribution | Concentrated on the β-carbon and the nitro group | This indicates that these are the primary sites for nucleophilic attack. |
| Electrostatic Potential Map | Significant positive potential on the β-carbon | This visually confirms the electrophilic nature of this position, making it attractive to nucleophiles. |
| Global Electrophilicity Index (ω) | High | A high ω value quantitatively confirms the compound's strong electrophilic character. |
Ab Initio Methods for Spectroscopic Property Prediction
By calculating the vibrational frequencies, researchers can assign the peaks observed in experimental IR and Raman spectra to specific molecular motions, such as the stretching of the C=C double bond, the asymmetric and symmetric stretches of the NO2 group, and the stretching of the C=O bond of the acetyl group. Similarly, ab initio calculations can predict the wavelengths of maximum absorption (λmax) in UV-Visible spectra, which correspond to electronic transitions within the molecule. For conjugated systems like (E)-3-nitro-4-phenyl-3-buten-2-one, these transitions are typically of the π → π* type.
Reaction Mechanism Elucidation through Computational Modeling
Computational modeling is an invaluable tool for mapping out the potential energy surfaces of chemical reactions, allowing for a detailed understanding of reaction mechanisms.
Transition State Localization and Activation Energy Calculations
A cornerstone of theoretical reaction modeling is the identification of transition states (TS), which are the energy maxima along the reaction coordinate. For reactions involving β-nitrostyrenes, such as Michael additions or cycloadditions, computational chemists can model the approach of the nucleophile or reactant to the nitroalkene and locate the geometry of the transition state.
The energy difference between the reactants and the transition state is the activation energy (Ea), a critical parameter that determines the reaction rate. DFT calculations have been successfully used to determine the activation energies for reactions of various β-nitrostyrene derivatives. For (E)-3-nitro-4-phenyl-3-buten-2-one, such calculations would allow for a comparison of the activation energies for different nucleophiles or reaction pathways, thereby predicting which reactions are kinetically favored.
| Reaction Type | Key Computational Findings for β-Nitrostyrene Analogs |
| Michael Addition | Calculations often reveal a low activation barrier for the nucleophilic attack on the electrophilic β-carbon. |
| [3+2] Cycloaddition | The activation enthalpies for these reactions are found to be low, indicating they are kinetically favorable. |
Intrinsic Reaction Coordinate (IRC) Analysis
Once a transition state has been located, Intrinsic Reaction Coordinate (IRC) analysis can be performed. An IRC calculation maps the reaction pathway downhill from the transition state to the reactants on one side and to the products on the other. This confirms that the located transition state indeed connects the intended reactants and products.
IRC analysis provides a detailed picture of the geometric changes that occur during the reaction, such as bond formation and bond breaking. For a reaction involving (E)-3-nitro-4-phenyl-3-buten-2-one, an IRC analysis could visualize the trajectory of a nucleophile as it approaches the β-carbon and forms a new covalent bond.
Stereochemical Outcome Prediction and Rationalization
Many reactions involving chiral reagents or catalysts can lead to stereoisomeric products. Computational chemistry can be used to predict and rationalize the observed stereoselectivity. In the context of reactions with β-nitrostyrenes, computational studies have been employed to explain why a particular stereoisomer is formed preferentially.
By calculating the energies of the transition states leading to the different stereoisomers, the preferred reaction pathway can be identified. The transition state with the lower energy will correspond to the major product. This approach allows chemists to understand the factors that control stereoselectivity, such as steric hindrance or favorable electronic interactions in the transition state. For (E)-3-nitro-4-phenyl-3-buten-2-one, this could be applied to predict the stereochemical outcome of its reactions with chiral nucleophiles or in the presence of a chiral catalyst.
Molecular Dynamics Simulations for Conformational Analysis and Solvation Effects
Conformational Analysis:
The rotation of the phenyl group relative to the plane of the double bond.
The orientation of the nitro group.
The conformation of the acetyl group.
MD simulations can be employed to explore the potential energy surface of the molecule and identify the most stable conformers. By simulating the molecule's behavior in a vacuum or in a solvent, it is possible to determine the relative populations of different conformations and the energy barriers for interconversion between them. For analogous conjugated systems, it is often found that planar or near-planar conformations are energetically favored due to extended π-conjugation. However, steric hindrance between substituents can lead to non-planar ground state geometries.
Solvation Effects:
The presence of polar groups, such as the nitro and carbonyl groups, in (E)-3-nitro-4-phenyl-3-buten-2-one suggests that its conformation and reactivity will be significantly influenced by the solvent. MD simulations are particularly well-suited for studying these solvation effects. By explicitly including solvent molecules in the simulation box, one can observe the formation of hydrogen bonds and other non-covalent interactions between the solute and the solvent.
For instance, in protic solvents like water or alcohols, it is expected that the oxygen atoms of the nitro and carbonyl groups will act as hydrogen bond acceptors. These interactions can stabilize certain conformations over others and can also influence the electronic properties of the molecule, potentially affecting its reactivity in chemical reactions. In aprotic polar solvents, dipole-dipole interactions would dominate the solvation process. MD simulations can quantify these effects by calculating properties such as the radial distribution function of solvent molecules around specific atoms of the solute and the binding free energy between the solute and the solvent.
A hypothetical study could involve simulating (E)-3-nitro-4-phenyl-3-buten-2-one in a variety of solvents with different polarities and hydrogen bonding capabilities. The results of such a study could be summarized in a table like the one below, illustrating the impact of the solvent on key conformational and energetic parameters.
| Solvent | Dielectric Constant | Predominant Conformation (Hypothetical) | Solvation Free Energy (kcal/mol, Hypothetical) |
| Hexane | 1.88 | Near-planar | -2.5 |
| Dichloromethane (B109758) | 8.93 | Slightly twisted | -5.8 |
| Acetone (B3395972) | 20.7 | Twisted | -7.2 |
| Methanol | 32.7 | Twisted, H-bonded | -9.5 |
| Water | 80.1 | Twisted, extensively H-bonded | -11.3 |
This table is illustrative and presents hypothetical data to demonstrate the type of information that could be obtained from molecular dynamics simulations.
Design of Novel Catalysts and Reactants based on Theoretical Insights
Theoretical and computational studies play a crucial role in the rational design of new catalysts and reactants for reactions involving compounds like (E)-3-nitro-4-phenyl-3-buten-2-one. This molecule, being a β,β-disubstituted nitroalkene, is an important substrate in various carbon-carbon bond-forming reactions, most notably the Michael addition. The development of enantioselective versions of these reactions is a major focus in modern organic chemistry.
Insights from Computational Studies:
Computational methods, particularly Density Functional Theory (DFT), are widely used to study the mechanisms of organocatalyzed reactions involving nitroalkenes. These studies provide detailed information about the structures of transition states and intermediates, which is key to understanding the origin of stereoselectivity.
For the Michael addition to a nitroalkene, a common strategy is the use of a bifunctional organocatalyst that can activate both the nucleophile and the electrophile (the nitroalkene) simultaneously. For example, thiourea-based or squaramide-based catalysts bearing a basic moiety (e.g., a tertiary amine) have been shown to be highly effective. rsc.org
Theoretical insights have revealed that the key to high enantioselectivity is the formation of a well-organized, hydrogen-bonded complex between the catalyst, the nucleophile, and the nitroalkene in the transition state. The thiourea (B124793) or squaramide moiety of the catalyst typically forms two hydrogen bonds with the nitro group of the nitroalkene. This interaction serves two purposes:
It activates the nitroalkene by lowering the energy of its Lowest Unoccupied Molecular Orbital (LUMO), making it more susceptible to nucleophilic attack.
It rigidly holds the nitroalkene in a specific orientation relative to the chiral scaffold of the catalyst, thereby controlling the facial selectivity of the nucleophilic attack.
Designing New Catalysts:
Based on these theoretical understandings, new catalysts can be designed and optimized computationally before their synthesis and experimental testing. For instance, DFT calculations can be used to:
Screen different hydrogen-bond donor groups: The strength and geometry of the hydrogen bonds can be tuned by modifying the structure of the hydrogen-bond donor moiety.
Optimize the chiral backbone: The steric and electronic properties of the catalyst's scaffold can be systematically varied to enhance the stereochemical control.
Evaluate the role of the basic co-catalytic site: The pKa of the basic group can be adjusted to achieve the optimal balance between nucleophile activation and catalyst stability.
The following table summarizes some of the key catalyst design principles derived from theoretical insights for reactions involving nitroalkenes.
| Catalyst Feature | Design Principle | Theoretical Rationale |
| Hydrogen-Bond Donor (e.g., Thiourea, Squaramide) | Dual hydrogen-bond donation to the nitro group. | Strong and directional interactions that activate the nitroalkene and control its orientation. |
| Chiral Scaffold | Sterically demanding and conformationally rigid backbone. | Creates a well-defined chiral pocket that dictates the approach of the nucleophile. |
| Basic Moiety (e.g., Tertiary Amine) | Optimal Brønsted basicity. | Activates the nucleophile (e.g., by deprotonation) to facilitate the addition reaction. |
| Non-covalent Interactions | Introduction of groups capable of dispersion or other weak interactions. | Further stabilization of the desired transition state to enhance stereoselectivity. nih.gov |
Q & A
Q. What spectroscopic techniques are recommended to confirm the (E)-configuration of 3-nitro-4-phenyl-3-buten-2-one?
- Methodological Answer : The (E)-configuration can be confirmed using nuclear magnetic resonance (NMR) spectroscopy. Key diagnostic signals include coupling constants (J) between vinyl protons: trans coupling (10–18 Hz) for the (E)-isomer vs. cis coupling (6–12 Hz) for the (Z)-isomer. Infrared (IR) spectroscopy can identify nitro (1520–1350 cm⁻¹) and carbonyl (1680–1720 cm⁻¹) stretching frequencies. X-ray crystallography provides definitive structural confirmation by resolving bond angles and spatial arrangement . For computational validation, compare experimental data with density functional theory (DFT)-calculated spectra.
Q. What safety protocols are critical when handling 3-nitro-4-phenyl-3-buten-2-one in laboratory settings?
- Methodological Answer : Adhere to OSHA Hazard Communication Standard (29 CFR 1910.1200). Use fume hoods to minimize inhalation exposure, and wear nitrile gloves and safety goggles due to potential skin/eye irritation . Store the compound in a cool, dry environment away from reducing agents or ignition sources. For spill management, employ inert absorbents (e.g., vermiculite) and avoid aqueous solutions to prevent unintended reactions. Regularly consult updated Safety Data Sheets (SDS) for emergency response guidelines .
Advanced Research Questions
Q. How can researchers resolve discrepancies in reported thermodynamic data for hydrogenation reactions of α,β-unsaturated nitroketones?
- Methodological Answer : Contradictions in enthalpy values (e.g., ΔrH° for hydrogenation) may arise from differences in reaction conditions (solvent, catalyst, temperature) or measurement techniques (calorimetry vs. computational models). To address this:
- Replicate experiments using standardized conditions (e.g., Pt/C catalyst in ethanol at 25°C).
- Validate data against high-level ab initio calculations (e.g., CCSD(T)/CBS benchmarks).
- Cross-reference with databases like NIST Chemistry WebBook, which compiles peer-reviewed thermochemical data . For example, Veselova and Sul'man (1980) reported ΔrH° = -511.7 kJ/mol for a related ketone hydrogenation, but deviations may occur due to nitro-group electronic effects .
Q. What experimental strategies optimize regioselective synthesis of (E)-3-nitro-4-phenyl-3-buten-2-one while minimizing isomerization?
- Methodological Answer : Regioselectivity is influenced by steric and electronic factors. Key strategies include:
- Nitroalkene Synthesis : Condense phenylacetone with nitromethane under basic conditions (e.g., Knoevenagel condensation), using catalytic piperidine in toluene at reflux.
- Isomer Control : Add radical inhibitors (e.g., BHT) to suppress photochemical E→Z isomerization. Monitor reaction progress via HPLC or GC-MS.
- Catalytic Optimization : Use Lewis acids (e.g., ZnCl₂) to polarize the carbonyl group, enhancing nitro-group electrophilicity. For purification, employ silica gel chromatography with hexane/ethyl acetate gradients to separate isomers .
Q. How do steric and electronic effects of the nitro group influence the reactivity of 3-nitro-4-phenyl-3-buten-2-one in Michael addition reactions?
- Methodological Answer : The nitro group acts as a strong electron-withdrawing group, increasing the electrophilicity of the β-carbon. Steric hindrance from the phenyl group directs nucleophilic attack to the less hindered α-position. To study this:
- Perform kinetic assays with nucleophiles (e.g., amines or thiols) in aprotic solvents (e.g., DMF).
- Analyze regioselectivity via ¹H NMR by tracking proton integration at α/β positions.
- Compare results with computational models (e.g., Fukui functions) to map electron density distribution .
Data Analysis and Experimental Design
Q. What methodologies are effective in analyzing byproducts during the synthesis of (E)-3-nitro-4-phenyl-3-buten-2-one?
- Methodological Answer : Byproducts (e.g., Z-isomers or nitro-reduction derivatives) can be identified using:
- Chromatography : Reverse-phase HPLC with UV detection (λ = 254 nm) to separate isomers.
- Mass Spectrometry : High-resolution MS (HRMS) to distinguish molecular ions (e.g., [M+H]⁺ for C₁₀H₉NO₃⁺ = 192.0655).
- Thermogravimetric Analysis (TGA) : Monitor decomposition profiles to detect impurities with lower thermal stability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
